molecular formula C13H12O5 B188430 ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 41459-71-6

ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B188430
CAS No.: 41459-71-6
M. Wt: 248.23 g/mol
InChI Key: YGHIIBLLAKLTBT-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound based on the coumarin scaffold, a structural motif well-represented in natural products and known for a wide array of biological activities. This ester derivative is offered for research purposes as part of investigations into novel therapeutic agents. The coumarin core is a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as inhibitors of specific carbonic anhydrase (CA) isoforms, particularly CA IX and XII . These enzymes are overexpressed in various human solid tumors, such as breast, colorectal, and lung cancers, where they play a critical role in regulating tumor acidification, proliferation, and progression . Inhibiting these specific isoforms is a validated strategy for developing anticancer agents that can attenuate cancer cell growth in vitro and in vivo . Furthermore, Structure-Activity Relationship (SAR) studies on the 4H-chromene system, a related structure, have shown that modifications at positions like C-3 can lead to compounds with improved potency for selectively targeting multidrug-resistant (MDR) cancer cells . Beyond oncology research, coumarin derivatives are extensively explored for their antibacterial properties . Structural modifications at the C-3 and C-4 positions of the coumarin nucleus are often targeted for the development of new antibacterial candidates to combat multidrug-resistant bacterial strains . This compound serves as a key synthetic intermediate for researchers conducting SAR studies to develop novel antibacterial agents. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 6-methoxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-3-17-12(14)10-7-8-6-9(16-2)4-5-11(8)18-13(10)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHIIBLLAKLTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353621
Record name ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41459-71-6
Record name ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves the bromination of coumarin followed by reaction with ethyl bromoacetate in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted chromenes

Scientific Research Applications

Biological Activities

Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : It has been reported to act as an inhibitor of specific enzymes such as phospholipase A2, which is relevant in inflammatory processes .
  • Antiviral Activity : this compound has shown potential as an inhibitor of HIV integrase, highlighting its role in antiviral drug development .

Applications in Medicinal Chemistry

The compound is being explored for its potential in drug development due to its diverse pharmacological properties:

Application AreaDescription
Anticancer AgentsDevelopment of derivatives targeting various cancer types
Antimicrobial DrugsFormulation of new antibiotics and antifungals
Antiviral CompoundsSynthesis of inhibitors against viral infections like HIV

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of this compound derivatives, researchers synthesized several analogs and evaluated their efficacy against different cancer cell lines. The results showed significant cytotoxic effects, with some compounds exhibiting IC50 values in the low micromolar range against breast and colon cancer cells .

Applications in Agriculture

This compound also finds applications in agriculture:

  • Pesticides : Its biological activity suggests potential use as a natural pesticide or fungicide.
  • Plant Growth Regulators : Research indicates that certain derivatives can enhance plant growth and resistance to pathogens.

Material Science Applications

In addition to its biological applications, this compound is being investigated for use in material science:

  • Dyes and Pigments : Due to its chromophoric properties, it can be utilized in the development of dyes for textiles and other materials.
  • Fluorescent Indicators : The compound's optical properties make it suitable for use as a fluorescent marker in various analytical applications .

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of coumarins are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis of key derivatives:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Electronic Effects
Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate Methoxy (C6), Ethyl ester (C3) C₁₃H₁₂O₅ -OCH₃, -COOEt Electron-donating (methoxy), Moderate polarity (ester)
Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate Formyl (C6), Methoxy (C8), Methyl ester (C4) C₁₃H₁₀O₆ -CHO, -OCH₃, -COOMe Electron-withdrawing (formyl), Increased reactivity
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid Bromo (C6), Carboxylic acid (C3) C₁₀H₅BrO₄ -Br, -COOH Electron-withdrawing (Br), High polarity (acid)
7-(Ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid Ethylamino (C7), Methyl (C6) C₁₃H₁₃NO₄ -NHCH₂CH₃, -CH₃ Electron-donating (amino), Hydrophobic (methyl)
4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate Methoxyphenyl ester (C3) C₁₇H₁₂O₅ -OCH₃ (phenyl), -COOPh Planarity disruption, Steric hindrance

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) at C6 in the target compound enhances ring electron density, favoring electrophilic substitution, whereas bromo or formyl groups (electron-withdrawing) deactivate the ring .
  • Ester vs. Acid Functionality: The ethyl ester in the target compound reduces polarity compared to carboxylic acid derivatives, improving lipid solubility .

Physicochemical Properties

Melting Points and Solubility
Compound Melting Point (°C) Solubility Trends Reference
This compound Not reported Likely soluble in ethanol, DMF
6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde (Method B) 217–219 Recrystallizes from ethanol
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid 165–166 High polarity due to -COOH
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid 200 Limited solubility in non-polar solvents

Analysis:

  • The target compound’s ester group likely lowers its melting point compared to carboxylic acid derivatives (e.g., 165–166°C for 6-methyl analog ).
  • Bromo and hydroxy substituents increase melting points due to stronger intermolecular forces (e.g., hydrogen bonding in 6-hydroxy derivative ).

Crystallographic and Conformational Differences

  • Dihedral Angles: In 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate, the dihedral angle between the coumarin and phenyl rings is 48.04°, indicating significant non-planarity due to steric hindrance from the methoxyphenyl group . In contrast, derivatives with smaller substituents (e.g., methyl or ethyl) exhibit greater planarity, enhancing π-π stacking and fluorescence properties.
  • Hydrogen Bonding: Compounds with -OH or -COOH groups (e.g., 6-hydroxy or 6-chloro-3-carboxylic acid) form robust hydrogen-bonded networks, influencing crystal packing and solubility .

Biological Activity

Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a compound belonging to the coumarin family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group at the 6-position, which significantly influences its chemical reactivity and biological properties. The compound can be synthesized through various methods, typically involving reactions with 7-hydroxy-4-methylcoumarin and ethyl chloroacetate, followed by hydrazine hydrate addition .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in critical biochemical pathways. For example, it may inhibit tyrosinase, an enzyme linked to melanin production, making it a candidate for anti-melanoma applications .
  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacteria and fungi. It likely disrupts cellular structures or biochemical pathways essential for microbial growth .
  • Anticancer Properties : Studies have indicated that this compound may possess anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the coumarin structure can lead to variations in biological activity. For instance, the presence of the methoxy group enhances certain activities while potentially diminishing others, such as anti-HIV effectiveness compared to other derivatives lacking this group .

CompoundIC50 (µM)Activity Type
This compoundTBDAntimicrobial
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylateTBDAnticancer
Ethyl 2-oxo-2H-chromene-3-carboxylateTBDAntiviral

Case Studies and Research Findings

  • Antimicrobial Studies : Research has demonstrated that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of cell membrane integrity and inhibition of essential metabolic pathways .
  • Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, with observed effects on cell cycle regulation. In one study, treatment with the compound resulted in significant reductions in cell viability in melanoma cells .
  • Tyrosinase Inhibition : The compound has been investigated as a potential tyrosinase inhibitor, which is relevant for skin whitening applications. Its inhibitory activity was compared against standard compounds, showing promising results that warrant further exploration .

Q & A

Q. What are the common synthetic routes for ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, and what conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. A standard route involves:

Knoevenagel condensation : Reacting 6-methoxy-2-hydroxybenzaldehyde with ethyl acetoacetate under acidic or basic catalysis (e.g., piperidine or acetic acid) .

Cyclization : Using solvents like ethanol or dichloromethane under reflux (70–80°C) for 6–12 hours .
Yield optimization requires:

  • Strict temperature control to avoid side reactions (e.g., ester hydrolysis).
  • Anhydrous conditions to prevent moisture-sensitive intermediates from degrading.
  • Catalytic amounts of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • 1H NMR : Key signals include:
  • A singlet at δ 8.6–8.7 ppm (H-4 of the chromene ring).
  • A quartet at δ 4.3–4.4 ppm (ethyl ester CH₂).
  • A methoxy singlet at δ 3.8–3.9 ppm .
  • 13C NMR : Peaks at δ 160–165 ppm (ester carbonyl), δ 175–180 ppm (chromene lactone carbonyl), and δ 55–56 ppm (methoxy carbon) .
  • HRMS : Molecular ion [M+H]+ at m/z 275.08 (C₁₃H₁₂O₅) confirms the molecular formula .

Advanced Research Questions

Q. How do structural modifications at specific positions influence the compound’s biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?

  • Methodological Answer : SAR studies focus on:
  • Methoxy group (C-6) : Removal or substitution reduces antioxidant activity but enhances fluorescence properties for imaging applications .
  • Ester group (C-3) : Replacing ethyl with bulkier esters (e.g., benzyl) increases lipophilicity, improving cell membrane permeability in cytotoxicity assays .
    Methodologies :
  • Comparative bioassays : Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays.
  • Molecular docking : Analyze binding affinity to target proteins (e.g., topoisomerase II) .

Q. What contradictions exist in reported biological activities of this compound, and how can researchers resolve these discrepancies?

  • Methodological Answer :
  • Contradiction : Some studies report potent antitumor activity (IC₅₀ < 10 µM), while others show negligible effects .
  • Resolution Strategies :

Standardize assay conditions : Variations in cell culture media, incubation times, or solvent controls (e.g., DMSO concentration) can skew results.

Control for photodegradation : Chromenes degrade under UV light; use light-protected assays .

Validate purity : Impurities from incomplete synthesis (e.g., uncyclized intermediates) may confound results—confirm purity via HPLC .

Q. What mechanistic insights explain the formation of byproducts during synthesis, and how can reaction parameters be adjusted to minimize them?

  • Methodological Answer :
  • Byproduct Formation :
  • Ester hydrolysis : Occurs under prolonged reflux in polar protic solvents (e.g., ethanol).
  • Dimerization : Radical intermediates may couple under high-temperature conditions.
  • Mitigation :
  • Use aprotic solvents (e.g., dichloromethane) and shorten reaction time.
  • Add radical scavengers (e.g., BHT) to suppress dimerization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
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ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

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